3-pyridin-3-yl-1H-indazol-6-amine
Description
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-pyridin-3-yl-1H-indazol-6-amine |
InChI |
InChI=1S/C12H10N4/c13-9-3-4-10-11(6-9)15-16-12(10)8-2-1-5-14-7-8/h1-7H,13H2,(H,15,16) |
InChI Key |
WUIMWWYJZRZWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Functionalization
A common starting point is 6-nitroindazole , which undergoes selective iodination at the C-3 position to form 3-iodo-6-nitroindazole . This is achieved by reacting 6-nitroindazole with iodine (I2) in the presence of potassium carbonate (K2CO3) as a base, using solvents such as dimethylformamide (DMF) at room temperature or mild heating conditions. The iodination yield is generally high, around 70-85%.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Iodination | 6-nitroindazole, I2, K2CO3, DMF, RT | 3-iodo-6-nitroindazole | 70-85 |
Protection of Indazole Nitrogen (N-1)
To prevent undesired reactions at the indazole nitrogen, the N-1 position is protected using tetrahydropyranyl (THP) groups. This is done by reacting 3-iodo-6-nitroindazole with 3,4-dihydro-2H-pyran and methanesulfonic acid in solvents such as DMF, tetrahydrofuran (THF), or dichloromethane (CH2Cl2). This step provides 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole .
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Protection | 3-iodo-6-nitroindazole, 3,4-dihydro-2H-pyran, methanesulfonic acid, DMF/THF/CH2Cl2 | 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole | Protects N-1 nitrogen |
Introduction of Pyridin-3-yl Group via Cross-Coupling
The key step to install the pyridin-3-yl substituent at C-3 is a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Heck Reaction : The protected 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole reacts with 2-vinylpyridine in the presence of palladium(II) acetate (Pd(OAc)2) as catalyst, tri-o-tolylphosphine as ligand, and N,N-diisopropylethylamine as base in DMF solvent. Heating is applied to drive the reaction, yielding 6-nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole.
Suzuki Coupling : Alternatively, 3-iodoindazole derivatives can be coupled with pyridin-3-yl boronic acids using Pd(dppf)Cl2 as catalyst and potassium carbonate as base in a dioxane-water mixture at elevated temperatures (~100 °C) to afford the corresponding 3-pyridin-3-yl-indazole derivatives.
| Reaction Type | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Heck | 3-iodo-6-nitro-1-(THP)-indazole, 2-vinylpyridine, Pd(OAc)2, tri-o-tolylphosphine, DIPEA, DMF, heat | 6-nitro-3-(2-pyridinylvinyl)-1-(THP)-indazole | Moderate |
| Suzuki | 3-iodoindazole, pyridin-3-ylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/H2O, 100 °C | 3-pyridin-3-yl-1H-indazole derivative | 60-85 |
Reduction of Nitro Group to Amine
The nitro group at C-6 is typically reduced to the corresponding amine to yield this compound. Common reducing agents include catalytic hydrogenation (H2, Pd/C) or chemical reduction with tin(II) chloride or iron powder in acidic conditions. The reduction proceeds smoothly with high yields.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Reduction | H2, Pd/C or SnCl2, acidic medium | This compound | High |
Deprotection of N-1 Position
If the N-1 protecting group was installed, it is removed under acidic conditions (e.g., aqueous acid) to regenerate the free indazole nitrogen, completing the synthesis.
Alternative and Supporting Synthetic Routes
Direct Amination of 3-Pyridinyl-Indazole Derivatives
Some literature reports direct amination strategies starting from 3-pyridinyl-substituted indazoles, using nucleophilic aromatic substitution or palladium-catalyzed amination to install the amino group at C-6.
Cascade and Multicomponent Reactions
A highly efficient cascade synthesis involving 1H-indazol-6-amine and aromatic aldehydes has been reported, although more relevant for fused ring systems than for direct synthesis of this compound. These methods demonstrate the versatility of indazole functionalization but are less directly applicable to the target compound.
Summary Table of Key Synthetic Steps and Conditions
| Step No. | Transformation | Key Reagents & Conditions | Notes | Yield Range (%) |
|---|---|---|---|---|
| 1 | Iodination of 6-nitroindazole | I2, K2CO3, DMF, RT | Selective C-3 iodination | 70-85 |
| 2 | N-1 Protection | 3,4-dihydro-2H-pyran, methanesulfonic acid, DMF/THF | Protects N-1 nitrogen | High |
| 3 | Cross-coupling (Heck or Suzuki) | Pd catalyst, ligand, base, DMF or dioxane/H2O, heat | Introduces pyridin-3-yl group | 60-85 |
| 4 | Nitro reduction to amine | H2, Pd/C or SnCl2, acidic medium | Converts C-6 nitro to amine | High |
| 5 | Deprotection of N-1 | Acidic aqueous conditions | Removes protecting group | High |
Research Findings and Analytical Data
- The iodination and cross-coupling steps are well-established with reproducible yields and selectivity.
- Protecting group strategies are essential to avoid side reactions at the indazole nitrogen.
- Reduction of the nitro group is straightforward and high yielding.
- The final compound exhibits expected spectral characteristics: proton NMR shows aromatic signals consistent with indazole and pyridine rings; mass spectrometry confirms molecular weight.
Chemical Reactions Analysis
Types of Reactions: 3-pyridin-3-yl-1H-indazol-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
Chemistry: 3-pyridin-3-yl-1H-indazol-6-amine is used as a building block in the synthesis of various complex molecules and pharmaceuticals . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and receptor modulator . It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a valuable tool for understanding biological processes .
Medicine: The compound has been investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities . Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science . Its versatile chemical properties enable its use in various industrial applications .
Mechanism of Action
The mechanism of action of 3-pyridin-3-yl-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways . In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death . The exact molecular pathways involved may vary depending on the specific biological context and target .
Comparison with Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural features and properties of 3-pyridin-3-yl-1H-indazol-6-amine and related compounds:
Key Observations :
- Substituent Position: The position of the amine group (C3 vs. C5/C6) significantly alters electronic distribution.
- Aromatic Systems: Compounds like JMZ (pyrimidinyl-substituted) exhibit higher aromatic bond counts (17 vs.
- Halogen vs. Heterocycle : Chlorine in 6-chloro-1H-indazol-3-amine introduces electronegativity, whereas pyridine/pyrimidine groups in analogs like JMZ or 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine improve binding to metal ions or biological targets .
Crystallographic and Physicochemical Data
Q & A
Q. What are the stability considerations for long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
